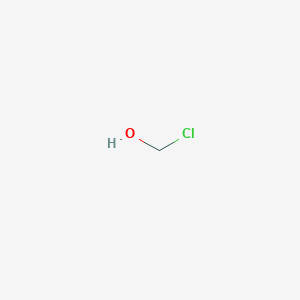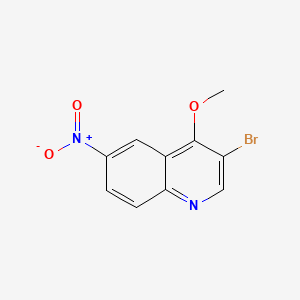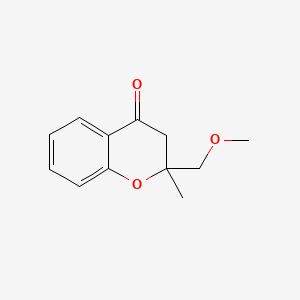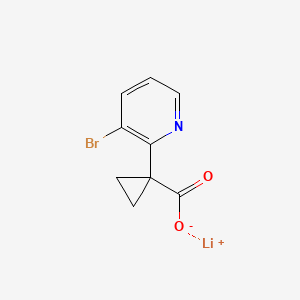
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate is a chemical compound that features a lithium ion coordinated to a cyclopropane carboxylate group substituted with a 3-bromopyridin-2-yl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the bromopyridinyl group: This step involves the bromination of pyridine followed by its attachment to the cyclopropane ring via a coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopyridinyl moiety.
Reduction: Reduction reactions can also occur, potentially affecting the bromine atom or the pyridine ring.
Substitution: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with modifications to the bromine or pyridine ring.
Substitution: Substituted derivatives where the bromine atom is replaced by another functional group.
科学研究应用
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of Lithium(1+) 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The lithium ion can coordinate with various substrates, while the bromopyridinyl and cyclopropane moieties can participate in different chemical reactions. These interactions can modulate biological pathways or chemical processes, depending on the context of its application.
相似化合物的比较
- Lithium(1+) 1-(pyrimidin-4-yl)cyclopropane-1-carboxylate
- Lithium(1+) 1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate
Comparison:
- Lithium(1+) 1-(pyrimidin-4-yl)cyclopropane-1-carboxylate: This compound features a pyrimidinyl group instead of a bromopyridinyl group, which may result in different reactivity and applications.
- Lithium(1+) 1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate: The presence of a trifluoromethyl group can significantly alter the electronic properties and reactivity compared to the bromopyridinyl group.
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
2913268-58-1 |
|---|---|
分子式 |
C9H7BrLiNO2 |
分子量 |
248.0 g/mol |
IUPAC 名称 |
lithium;1-(3-bromopyridin-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H8BrNO2.Li/c10-6-2-1-5-11-7(6)9(3-4-9)8(12)13;/h1-2,5H,3-4H2,(H,12,13);/q;+1/p-1 |
InChI 键 |
DKSQVTHXBPDPOD-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1CC1(C2=C(C=CC=N2)Br)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)
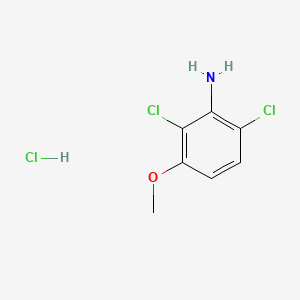
![2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylicacidhydrochloride](/img/structure/B13452832.png)
![2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide](/img/structure/B13452834.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B13452835.png)
![Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane](/img/structure/B13452836.png)

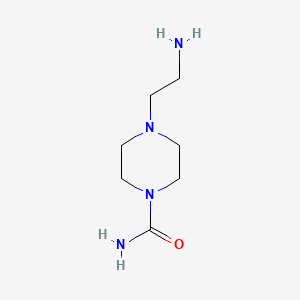
![1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13452846.png)
